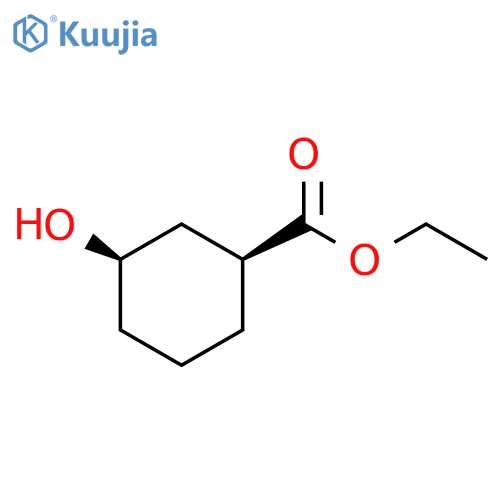

Cas no 2165752-83-8 (ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate)

ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate

- (1S,3R)-Ethyl 3-hydroxycyclohexanecarboxylate

- ethyl (1S,3R)-rel-3-hydroxycyclohexane-1-carboxylate

- ethyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate

- (1S,3R)-Ethyl3-hydroxycyclohexanecarboxylate

- P18601

- P19697

- Ethyl cis-(1S,3R)-3-hydroxycyclohexane-1-carboxylate

- BS-43452

- MFCD30802939

- 2165752-83-8

- MFCD30834026

- CS-0439136

- SCHEMBL10188581

- 1680213-12-0

-

- MDL: MFCD30802939

- インチ: 1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1

- InChIKey: BGAOLPQGOBDXBH-JGVFFNPUSA-N

- SMILES: O([H])[C@]1([H])C([H])([H])C([H])([H])C([H])([H])[C@]([H])(C(=O)OC([H])([H])C([H])([H])[H])C1([H])[H]

計算された属性

- 精确分子量: 172.109944368g/mol

- 同位素质量: 172.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 12

- 回転可能化学結合数: 3

- 複雑さ: 156

- 共价键单元数量: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1

- トポロジー分子極性表面積: 46.5

ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0377-100MG |

ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate |

2165752-83-8 | 97% | 100MG |

¥ 963.00 | 2023-04-05 | |

| eNovation Chemicals LLC | D648392-100mg |

ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate |

2165752-83-8 | 97% | 100mg |

$190 | 2024-07-21 | |

| eNovation Chemicals LLC | D648392-250MG |

ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate |

2165752-83-8 | 97% | 250mg |

$285 | 2024-07-21 | |

| abcr | AB545768-1 g |

Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate; . |

2165752-83-8 | 1g |

€1,032.40 | 2023-04-14 | ||

| eNovation Chemicals LLC | D648392-500MG |

ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate |

2165752-83-8 | 97% | 500mg |

$480 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0377-500MG |

ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate |

2165752-83-8 | 97% | 500MG |

¥ 2,560.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0377-5G |

ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate |

2165752-83-8 | 97% | 5g |

¥ 11,523.00 | 2023-04-05 | |

| A2B Chem LLC | BA05266-100mg |

ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate |

2165752-83-8 | 95% | 100mg |

$160.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJLD0377-500mg |

ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate |

2165752-83-8 | 97% | 500mg |

¥2515.0 | 2024-04-22 | |

| 1PlusChem | 1P01JUUQ-1g |

ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate |

2165752-83-8 | 97.00% | 1g |

$600.00 | 2023-12-19 |

ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate 関連文献

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

ethyl (1S,3R)-3-hydroxycyclohexanecarboxylateに関する追加情報

Comprehensive Guide to Ethyl (1S,3R)-3-Hydroxycyclohexanecarboxylate (CAS No. 2165752-83-8): Properties, Applications, and Market Insights

Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate (CAS No. 2165752-83-8) is a chiral cyclohexane derivative widely used in pharmaceutical synthesis, fragrance formulation, and specialty chemical applications. This optically active ester combines the structural features of a cyclohexane ring with a hydroxyl group and an ethyl ester moiety, making it a versatile building block in organic chemistry. The (1S,3R) stereochemistry of this compound is particularly valuable for creating enantiomerically pure products in asymmetric synthesis.

The growing demand for chiral intermediates in drug development has significantly increased interest in compounds like ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate. Pharmaceutical researchers frequently search for "high-purity chiral building blocks" or "stereospecific cyclohexane derivatives," reflecting the compound's importance in modern medicinal chemistry. Recent advances in green chemistry have also made this ester attractive due to its potential for biocatalytic production methods, addressing industry concerns about sustainable manufacturing processes.

From a chemical perspective, ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate demonstrates interesting physical properties. The compound typically appears as a colorless to pale yellow liquid with a characteristic ester-like odor. Its molecular structure features both hydrophobic (cyclohexane ring) and hydrophilic (hydroxyl and ester) functional groups, giving it balanced solubility characteristics in both organic solvents and water-alcohol mixtures. These properties make it valuable for formulation chemists working on "controlled-release drug delivery systems" or "fragrance encapsulation technologies."

In pharmaceutical applications, CAS 2165752-83-8 serves as a key intermediate for synthesizing various therapeutic agents. The compound's rigid cyclohexane scaffold provides structural stability, while the hydroxyl and ester groups offer sites for further chemical modification. Researchers investigating "novel anti-inflammatory compounds" or "CNS-active molecules" often utilize this chiral building block due to its ability to impart specific three-dimensional characteristics to drug candidates. The compound's importance is reflected in frequent searches for "pharmaceutical-grade chiral esters" and "GMP cyclohexane derivatives."

The fragrance industry represents another significant application area for ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate. Perfumers value its ability to contribute woody, slightly floral notes to complex fragrance compositions. With increasing consumer demand for "long-lasting perfumes" and "natural-inspired aroma chemicals," this compound has gained attention as a sustainable alternative to traditional fragrance ingredients. Its stereochemistry also influences odor characteristics, making it particularly useful for creating sophisticated, multi-dimensional scent profiles.

Manufacturing processes for ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate have evolved to meet growing quality requirements. Current production methods emphasize "atom-efficient synthesis" and "catalytic asymmetric hydrogenation," responding to industry needs for environmentally friendly processes. Analytical techniques like chiral HPLC and NMR spectroscopy ensure the high enantiomeric purity demanded by end-users, particularly in pharmaceutical applications where regulatory compliance is critical.

Market trends indicate steady growth for specialty chemicals like CAS 2165752-83-8, driven by expanding pharmaceutical R&D and premium fragrance development. Industry reports highlight increasing searches for "custom synthesis of chiral compounds" and "small-batch high-value intermediates," reflecting the compound's niche market position. Suppliers are responding with improved packaging options, including nitrogen-purged containers to maintain product stability during storage and transportation.

Quality control standards for ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate continue to become more stringent, particularly for pharmaceutical applications. Specifications typically include requirements for chemical purity (>98%), enantiomeric excess (>99%), and residual solvent levels. These parameters are crucial for researchers working on "FDA-approved drug intermediates" or "GMP-compliant chemical synthesis." Advanced analytical methods such as mass spectrometry and polarimetry play essential roles in verifying these quality parameters.

From a regulatory standpoint, ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate is generally regarded as safe for its intended uses when handled properly. Material Safety Data Sheets (MSDS) provide comprehensive information about proper handling, storage, and disposal procedures. While not classified as hazardous under standard regulations, appropriate laboratory practices should always be followed when working with this chemical compound.

The future outlook for CAS 2165752-83-8 appears promising, with potential applications emerging in areas such as advanced material science and agrochemicals. Researchers are exploring its use in "liquid crystal formulations" and "biodegradable polymer modifiers," expanding beyond traditional pharmaceutical and fragrance applications. As synthetic methodologies continue to advance, particularly in the area of biocatalysis, production efficiency and sustainability of this valuable chiral intermediate are expected to improve further.

2165752-83-8 (ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate) Related Products

- 2228112-58-9(2-Amino-2-[1-(5-{[(tert-butoxy)carbonyl]amino}-2-hydroxyphenyl)cyclopropyl]acetic acid)

- 2171615-25-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid)

- 23755-44-4((3-aminopropoxy)trimethylsilane)

- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)

- 2310096-85-4(1-(5-bromopyrimidin-2-yl)-4-{1,2,4triazolo4,3-bpyridazin-6-yl}-1,4-diazepane)

- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)

- 52570-06-6(2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide)

- 1162676-00-7(methyl 4-amino-3,5-difluorobenzoate)

- 1361771-09-6(2-(Aminomethyl)-4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine)

- 2156945-46-7(3-amino-3-1-(methylsulfanyl)cyclopropylpropanamide)